Home > Products > Screening Compounds P115272 > WRW4 Trifluoroacetate
WRW4 Trifluoroacetate -

WRW4 Trifluoroacetate

Catalog Number: EVT-10957459
CAS Number:
Molecular Formula: C63H66F3N15O8
Molecular Weight: 1218.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

WRW4 Trifluoroacetate is a peptide compound that serves as an antagonist of formyl peptide receptors, specifically formyl peptide receptor 2 and formyl peptide receptor 3. This compound is notable for its ability to inhibit intracellular calcium increases and chemotaxis induced by various agonists of these receptors. Its unique structure and properties make it a valuable tool in immunological and neurodegenerative disease research.

Source

WRW4 Trifluoroacetate is synthesized through solid-phase peptide synthesis, a widely used method in peptide chemistry that allows for the sequential addition of amino acids to form peptides. The trifluoroacetate salt form is commonly utilized in research settings due to its stability and solubility.

Classification

WRW4 Trifluoroacetate falls under the category of synthetic peptides and is classified as a pharmacological agent targeting G protein-coupled receptors. Its primary role as an antagonist makes it significant in studies related to immune response and inflammation.

Synthesis Analysis

Methods

The synthesis of WRW4 Trifluoroacetate typically involves solid-phase peptide synthesis. This method includes:

  1. Anchoring: The first amino acid is attached to a solid resin.
  2. Sequential Addition: Subsequent amino acids are added one at a time, with each addition requiring specific coupling reagents.
  3. Cleavage: After the peptide chain is complete, trifluoroacetic acid is used to cleave the peptide from the resin and remove protecting groups.

Technical Details

In industrial applications, automated peptide synthesizers are employed to enhance efficiency and yield. High-performance liquid chromatography (HPLC) is often used for purification, ensuring that the final product meets high purity standards necessary for biological studies .

Molecular Structure Analysis

Structure

Data

  • Molecular Formula: C₁₈H₂₃F₃N₄O₂
  • Molecular Weight: Approximately 388.39 g/mol
  • Structural Features: The presence of multiple aromatic rings contributes to its binding affinity and specificity towards formyl peptide receptors.
Chemical Reactions Analysis

Reactions

WRW4 Trifluoroacetate primarily undergoes reactions associated with peptide bond formation and cleavage:

  1. Peptide Bond Formation: Involves the use of coupling agents such as N,N’-diisopropylcarbodiimide.
  2. Cleavage from Resin: Achieved using trifluoroacetic acid, which effectively removes the peptide from the solid-phase resin while preserving its integrity.

Technical Details

The reactions are typically conducted under controlled conditions to optimize yield and minimize side reactions. Due to its peptide nature, WRW4 does not participate in typical organic reactions like oxidation or reduction .

Mechanism of Action

WRW4 Trifluoroacetate functions by antagonizing formyl peptide receptors, specifically blocking their activation by agonists. This inhibition prevents downstream signaling pathways that lead to increased intracellular calcium levels and chemotaxis:

  • Binding Inhibition: WRW4 competes with agonists for binding sites on formyl peptide receptors.
  • IC50 Value: The compound exhibits an IC50 value of approximately 0.23 micromolar, indicating its potency as an antagonist .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture.
  • pH Sensitivity: Exhibits changes in solubility based on pH levels, which can affect its biological activity.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry for structural confirmation .

Applications

WRW4 Trifluoroacetate has several significant applications in scientific research:

  • Immunology: Used to study immune responses mediated by formyl peptide receptors.
  • Inflammation Research: Investigates mechanisms underlying inflammatory diseases.
  • Neurodegenerative Diseases: Employed in research related to neurotoxicity induced by amyloid-beta peptides, contributing insights into Alzheimer's disease mechanisms .
Introduction to Formyl Peptide Receptor 2 / Lipoxin A4 Receptor Biology and Pharmacological Targeting

Role of Formyl Peptide Receptor 2 in Innate Immunity and Inflammation Resolution

Formyl Peptide Receptor 2 (officially designated Formyl Peptide Receptor 2 by the International Union of Basic and Clinical Pharmacology) is a Class A G protein-coupled receptor with multifaceted roles in host defense and inflammation resolution. This receptor is activated by structurally diverse ligands, including:

  • Bacterial-derived ligands: N-formyl peptides (e.g., fMLFIK) from mitochondrial or bacterial proteins [6] [7]
  • Pro-resolving lipid mediators: Lipoxin A4 (endogenous Kd ≈ 0.5 nM), Resolvin D1, and aspirin-triggered lipoxins [1] [3]
  • Protein/peptide agonists: Annexin A1, serum amyloid A, and the synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met (WKYMVm) [7] [9]

Table 1: Endogenous and Synthetic Ligands of Formyl Peptide Receptor 2

Ligand TypeRepresentative LigandsPotency (EC₅₀ or Kd)Primary Signaling Effect
Pro-resolving lipidsLipoxin A4, Resolvin D10.5 - 1.2 nMAnti-inflammatory, pro-resolution
Peptide agonistsWKYMVm, serum amyloid A10⁻⁷ - 10⁻⁹ MPro-inflammatory or anti-inflammatory (context-dependent)
Protein ligandsAnnexin A1, humanin10⁻⁶ - 10⁻⁸ MAnti-inflammatory, phagocytosis enhancement

Formyl Peptide Receptor 2 activation triggers context-dependent responses:

  • Pro-inflammatory signaling: Through serum amyloid A or amyloid β42, promoting neutrophil recruitment, reactive oxygen species production, and cytokine release [6] [9]
  • Pro-resolving functions: Via Lipoxin A4 or Resolvin D1, enhancing efferocytosis (apoptotic cell clearance), reducing neutrophil infiltration, and promoting tissue regeneration [1] [3] [4]
  • Cellular homeostasis: Regulation of autophagy through LC3-associated phagocytosis, particularly during efferocytosis in macrophages [4]

This functional duality arises from ligand-specific receptor conformational states and differential coupling to intracellular effectors. Biased agonism enables certain ligands to preferentially activate Gαi-mediated pathways over β-arrestin recruitment or vice versa [9].

Rationale for Selective Formyl Peptide Receptor 2 Antagonism in Disease Pathophysiology

Therapeutic Formyl Peptide Receptor 2 antagonism is justified in pathologies where pro-inflammatory ligands dominate receptor activation:

  • Chronic inflammatory diseases: In rheumatoid arthritis, persistent serum amyloid A overexpression creates a pro-inflammatory Formyl Peptide Receptor 2 signaling bias. Antagonism blocks neutrophil activation and osteoclastogenesis [2] [10]
  • Neurodegenerative disorders: Amyloid β42 activates Formyl Peptide Receptor 2 in microglia, driving neurotoxic inflammation in Alzheimer's disease models [9]
  • Metabolic inflammation: In non-alcoholic fatty liver disease, Formyl Peptide Receptor 2 exhibits dual roles—pro-resolving in hepatocytes but pro-inflammatory in Kupffer cells. Context-specific antagonism may correct imbalance [6]
  • Exacerbated immune responses: In colitis models, uncontrolled Formyl Peptide Receptor 2 activation impairs efferocytosis, perpetuating intestinal inflammation [4]

Table 2: Pathophysiological Contexts for Formyl Peptide Receptor 2 Antagonism

Disease ContextDysregulated Formyl Peptide Receptor 2 FunctionConsequence of Unopposed Activation
Rheumatoid arthritisSerum amyloid A-dominated signalingSynovitis, osteoclastogenesis, cartilage destruction
Alzheimer's diseaseAmyloid β42-mediated microglial activationChronic neuroinflammation, neuronal damage
Inflammatory bowel diseaseImpaired LC3-associated efferocytosisAccumulation of apoptotic cells, barrier dysfunction
Severe asthma/COPDLigand imbalance (pro-resolving mediators deficiency)Neutrophilic inflammation, tissue damage

Antagonism aims to restore physiological balance without compromising pro-resolving functions mediated through alternative receptors or compensatory pathways [3] [6].

Historical Development and Discovery of WRW4 as a Peptidic Formyl Peptide Receptor 2 Antagonist

The development of WRW4 (sequence Trp-Arg-Trp-Trp-Trp-Trp) emerged from systematic screening of peptide libraries against Formyl Peptide Receptor 2:

  • Precursor identification: Initial studies identified that Formyl Peptide Receptor 2 antagonists required cationic residues (e.g., Arg) and aromatic motifs (e.g., Trp) for receptor interaction [8]
  • Rational design: Based on structure-activity relationships of agonist peptides (e.g., WKYMVm), researchers designed truncated analogs with antagonist properties. WRW4 was optimized for high-affinity binding without receptor activation [8]
  • Pharmacological characterization:
  • WRW4 inhibits WKYMVm binding with Kd ≈ 10⁻⁷ M and exhibits >100-fold selectivity for Formyl Peptide Receptor 2 over Formyl Peptide Receptor 1 [8]
  • It blocks calcium flux, chemotaxis, and reactive oxygen species production induced by pro-inflammatory Formyl Peptide Receptor 2 agonists [8] [9]
  • Unlike Boc-MLF (Formyl Peptide Receptor 1 antagonist), WRW4 does not affect Lipoxin A4 binding at physiological concentrations, preserving pro-resolving signaling [2]

The trifluoroacetate salt form (WRW4 trifluoroacetate) was developed to enhance peptide solubility and stability for in vitro applications. This modification does not alter receptor affinity but improves pharmacokinetic properties for experimental use [8].

WRW4's discovery enabled critical mechanistic studies dissecting Formyl Peptide Receptor 2's functional duality. For example, in rheumatoid arthritis models, WRW4 pretreatment abolished the therapeutic effects of Compound 43 (a synthetic Formyl Peptide Receptor 2 agonist), confirming receptor-specific actions [2] [10]. Similarly, in Alzheimer's models, WRW4 inhibited amyloid β42-induced microglial activation, supporting Formyl Peptide Receptor 2's role in neuroinflammation [9].

Properties

Product Name

WRW4 Trifluoroacetate

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid

Molecular Formula

C63H66F3N15O8

Molecular Weight

1218.3 g/mol

InChI

InChI=1S/C61H65N15O6.C2HF3O2/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46;3-2(4,5)1(6)7/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66);(H,6,7)/t44-,50-,51-,52-,53-,54-;/m0./s1

InChI Key

KIPTTXFGLVJUMS-HNZNYIAHSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.